
1-Cyanopyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyanopyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C6H8N2O2 It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with a cyano group at the first position and a carboxylic acid group at the third position
準備方法
Synthetic Routes and Reaction Conditions: 1-Cyanopyrrolidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the hydrolysis of nitriles. For instance, the hydrolysis of 1-cyanopyrrolidine under acidic or basic conditions can yield this compound . Another method involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes, which can produce highly enantiomerically enriched pyrrolidine-3-carboxylic acid derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.
化学反応の分析
Types of Reactions: 1-Cyanopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C).
Substitution: Nucleophilic reagents such as amines or alcohols.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: 1-Aminopyrrolidine-3-carboxylic acid.
Substitution: Various substituted pyrrolidine derivatives.
科学的研究の応用
1-Cyanopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-cyanopyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate access . The cyano and carboxylic acid groups play crucial roles in its binding affinity and specificity. The molecular targets and pathways involved vary based on the specific biological context and the nature of the enzyme or receptor being targeted .
類似化合物との比較
1-Cyanopyrrolidine-3-carboxylic acid can be compared with other pyrrolidine derivatives such as:
Pyrrolidine-2-carboxylic acid: Lacks the cyano group, leading to different chemical reactivity and biological activity.
Pyrrolidine-3,4-dicarboxylic acid: Contains an additional carboxylic acid group, which affects its solubility and reactivity.
1-Cyanopyrrolidine-2-carboxylic acid:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and industrial applications .
特性
分子式 |
C6H8N2O2 |
|---|---|
分子量 |
140.14 g/mol |
IUPAC名 |
1-cyanopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C6H8N2O2/c7-4-8-2-1-5(3-8)6(9)10/h5H,1-3H2,(H,9,10) |
InChIキー |
VNCIWNIKLFWRHZ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1C(=O)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


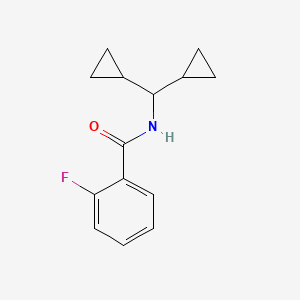
![Diethyl ((6-hydroxybenzo[d]thiazol-2-yl)methyl)phosphonate](/img/structure/B14907986.png)

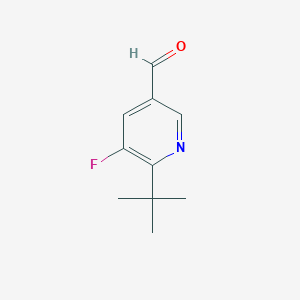
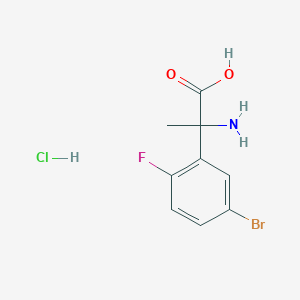
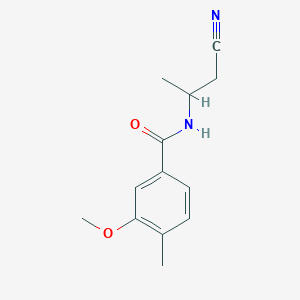
![n-Cyclopentyl-4-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B14908020.png)
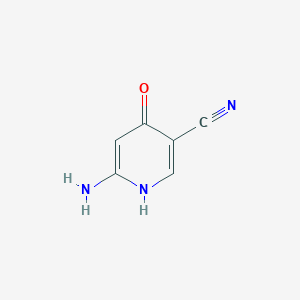

![3-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)propanenitrile](/img/structure/B14908039.png)
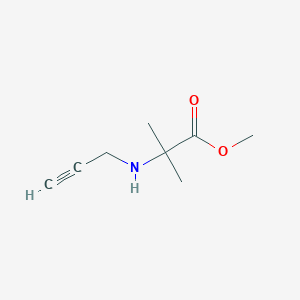


![(R)-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14908058.png)
